Methyl 3-(piperazin-2-YL)benzoate dihydrochloride
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Overview
Description
Methyl 3-(piperazin-2-YL)benzoate dihydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O2. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of a piperazine ring attached to a benzoate ester, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(piperazin-2-YL)benzoate dihydrochloride typically involves the reaction of methyl 3-bromobenzoate with piperazine under specific conditions. The reaction is usually carried out in an organic solvent such as toluene, with the mixture being heated to reflux. After the reaction is complete, the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(piperazin-2-YL)benzoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted piperazine derivatives .
Scientific Research Applications
Methyl 3-(piperazin-2-YL)benzoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(piperazin-2-YL)benzoate dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, modulating their activity. Additionally, the benzoate ester can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(piperazin-1-yl)benzoate
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
Methyl 3-(piperazin-2-YL)benzoate dihydrochloride is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H18Cl2N2O2 |
---|---|
Molecular Weight |
293.19 g/mol |
IUPAC Name |
methyl 3-piperazin-2-ylbenzoate;dihydrochloride |
InChI |
InChI=1S/C12H16N2O2.2ClH/c1-16-12(15)10-4-2-3-9(7-10)11-8-13-5-6-14-11;;/h2-4,7,11,13-14H,5-6,8H2,1H3;2*1H |
InChI Key |
FPHYPJKDNTXLMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CNCCN2.Cl.Cl |
Origin of Product |
United States |
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